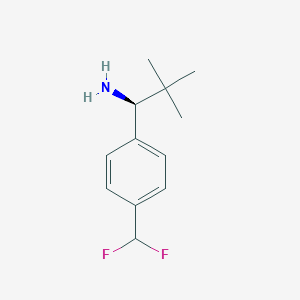

(S)-1-(4-(difluoromethyl)phenyl)-2,2-dimethylpropan-1-amine

Description

(S)-1-(4-(Difluoromethyl)phenyl)-2,2-dimethylpropan-1-amine is a chiral amine featuring a 4-(difluoromethyl)phenyl substituent attached to a propan-1-amine backbone substituted with two methyl groups at the 2-position. The S-configuration at the chiral center distinguishes it from its enantiomer, which may exhibit divergent biological or physicochemical properties. This compound’s structural rigidity, conferred by the dimethyl substitution, may reduce conformational flexibility, a critical factor in receptor interactions or metabolic stability.

Properties

Molecular Formula |

C12H17F2N |

|---|---|

Molecular Weight |

213.27 g/mol |

IUPAC Name |

(1S)-1-[4-(difluoromethyl)phenyl]-2,2-dimethylpropan-1-amine |

InChI |

InChI=1S/C12H17F2N/c1-12(2,3)10(15)8-4-6-9(7-5-8)11(13)14/h4-7,10-11H,15H2,1-3H3/t10-/m1/s1 |

InChI Key |

RNCNELZUUNXHAD-SNVBAGLBSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H](C1=CC=C(C=C1)C(F)F)N |

Canonical SMILES |

CC(C)(C)C(C1=CC=C(C=C1)C(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylating agents such as difluoromethyl phenyl sulfone under specific reaction conditions . The reaction conditions often include the use of a base and a solvent such as tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-(difluoromethyl)phenyl)-2,2-dimethylpropan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols.

Scientific Research Applications

While comprehensive data tables and case studies for the compound “(S)-1-(4-(difluoromethyl)phenyl)-2,2-dimethylpropan-1-amine” are not available within the provided search results, the data does provide insights into its properties, related compounds, and potential applications.

This compound

Properties and Characteristics

- Formula:

- Molecular Weight: 213.270 g/mol

- Purity: 95%

- Appearance: Data not available within the provided search results.

- Storage: Room temperature

- Transportation: Normal

- GHS Hazard Statements: H302, H315, H319, H335

- GHS Precautionary Statements: P261, P280, P301+P312, P302+P352, P305+P351+P338

Potential Applications and Related Research

-

Pharmaceutical Research:

- The presence of a difluoromethyl group () in similar compounds has shown improved metabolic stability and potency in pharmaceutical applications . For example, introducing a 4-difluoromethoxy group in place of a 4-methoxy group in phosphodiesterase 4 inhibitors resulted in compounds that were 2- to 14-fold more potent .

- The compound contains an amine group, which is a common structural motif in many pharmaceuticals . Primary amines, secondary amines, and amino acids are listed as building blocks in chemical synthesis, implying their importance in creating more complex molecules .

- Chemical Synthesis:

-

Materials Science:

- Given the mention of polymers and resins in the context of industrial chemicals, the compound might find use in modifying or creating new polymers with specific properties .

- Fluorinated compounds can impart unique properties to materials, such as chemical inertness, water repellency, and friction resistance .

Additional Considerations

- Safety: The GHS hazard and precautionary statements indicate that this compound may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate safety measures should be taken when handling it .

- Activation Analysis: While not directly related to the compound, activation analysis is mentioned as a method for quality control and identifying trace elements, which may be relevant in the production or analysis of the compound .

Mechanism of Action

The mechanism of action of (S)-1-(4-(difluoromethyl)phenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Aromatic Substituent Comparison

Analysis :

- Lipophilicity : –CF₃ (LogP = 2 in ) likely confers higher lipophilicity than –CF₂H, though experimental data for the target compound is needed.

- Steric Impact : The dimethyl substitution in the target compound increases steric hindrance compared to the single methyl in or unsubstituted analogs like .

Backbone and Stereochemical Variations

Table 2: Backbone and Stereochemistry Comparison

Analysis :

Biological Activity

(S)-1-(4-(difluoromethyl)phenyl)-2,2-dimethylpropan-1-amine, also known as a difluoromethyl-substituted arylalkylamine, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of a difluoromethyl group enhances its lipophilicity, which may influence its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H17F2N

- Molecular Weight : 213.27 g/mol

- Structural Features : The compound features an aromatic phenyl ring with a difluoromethyl substituent and a branched amine moiety, characteristic of arylalkylamines.

Research indicates that this compound may exert its biological effects primarily through the inhibition of phosphodiesterase (PDE) enzymes. This inhibition can lead to increased levels of cyclic nucleotides such as cAMP and cGMP, which play critical roles in various cellular signaling pathways .

Key Mechanisms:

- Phosphodiesterase Inhibition : By inhibiting PDE enzymes, the compound may enhance cellular signaling pathways associated with inflammation and neuroprotection.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems and reduction of oxidative stress .

Biological Activity and Pharmacological Effects

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:

Anti-inflammatory Activity

Studies have shown that compounds similar to this compound exhibit significant anti-inflammatory effects. This is attributed to their ability to modulate inflammatory cytokines and pathways involved in immune responses .

Neuroprotective Properties

Research indicates that the compound may protect neuronal cells from damage induced by oxidative stress and excitotoxicity. This suggests its potential utility in treating neurodegenerative disorders .

Case Studies and Research Findings

Summary of Similar Compounds

Several compounds share structural similarities with this compound. These comparisons help elucidate the unique biological activity attributed to the difluoromethyl group.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Methoxyphenyl-2,2-dimethylpropan-1-amine | Structure | Contains a methoxy group instead of a difluoromethyl group; different pharmacological profile. |

| 1-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine | Structure | Fluoro substitution on the phenyl ring; potential for different receptor interactions. |

| 4-Chlorophenyl-2,2-dimethylpropan-1-amine | Structure | Chlorine substituent; may exhibit different solubility and metabolic stability. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.